molecular formula C20H14S2 B011251 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 102555-71-5

[1,1'-Binaphthalene]-2,2'-dithiol

Cat. No.: B011251
CAS No.: 102555-71-5
M. Wt: 318.5 g/mol
InChI Key: PQTIXYILPGIIHM-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-dithiol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with thiol groups (-SH) attached at the 2 and 2’ positions. This compound is known for its unique chiral properties and is widely used in various fields of chemistry and material science.

Biochemical Analysis

Biochemical Properties

Related compounds such as [1,1’-Binaphthalene]-2,2’-diol have been used in the synthesis of co-polycarbonates and chiral carbon macrocycles

Cellular Effects

The cellular effects of [1,1’-Binaphthalene]-2,2’-dithiol are currently unknown. Related compounds have shown effects on cellular processes. For instance, [1,1’-Binaphthalene]-2,2’-diol has been observed to exhibit circular dichroism (CD) annihilation in the aggregated state . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are widely used in asymmetric synthesis . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that there may be changes in the effects of this product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . Therefore, future studies could potentially explore the dosage effects of [1,1’-Binaphthalene]-2,2’-dithiol in animal models.

Metabolic Pathways

It is known that metabolic pathways are crucial for maintaining energy balance within an organism and the flux of metabolites through a pathway is regulated depending on the needs of the cell and the availability of the substrate .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins . Therefore, future studies could potentially explore the subcellular localization of [1,1’-Binaphthalene]-2,2’-dithiol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-dithiol typically involves the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl followed by the addition of thiol reagents. One common method includes the use of tert-butyllithium (t-BuLi) to generate the lithiated intermediate, which is then reacted with thiol reagents to form the desired product .

Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2,2’-dithiol often involves large-scale synthesis using similar lithiation and thiol addition techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Binaphthalene]-2,2’-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [1,1’-Binaphthalene]-2,2’-dithiol is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral catalysts for various organic transformations .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.

Medicine: The compound’s chiral properties make it valuable in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs .

Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-dithiol is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities .

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2,2’-dithiol involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their chemical and physical properties. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its effectiveness in asymmetric synthesis and catalysis .

Comparison with Similar Compounds

Uniqueness: [1,1’-Binaphthalene]-2,2’-dithiol is unique due to its thiol groups, which provide distinct reactivity compared to its diol and diamine counterparts. The thiol groups enable specific chemical transformations, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347736
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102555-71-5
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?

A1: this compound has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].

Q2: How stable is this compound? What are the storage recommendations?

A2: this compound is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].

Q3: What makes this compound a valuable chiral building block?

A3: this compound exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].

Q4: How is this compound used in asymmetric synthesis?

A4: this compound and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].

Q5: Can this compound be used for chiral recognition?

A5: Yes, self-assembled monolayers (SAMs) of this compound on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.

Q6: How do the sulfur atoms in this compound contribute to its catalytic activity?

A7: The sulfur atoms in this compound act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].

Q7: How has computational chemistry been used to study this compound and its derivatives?

A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of this compound and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].

Q8: What methods are available for the preparation of enantiomerically pure this compound?

A8: Several methods exist for the preparation of enantiomerically pure this compound. These include:

  • Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].
  • Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].
  • Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].

Q9: Does this compound have applications in materials science?

A10: The incorporation of this compound as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.

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